Neuromedin N

概要

説明

ニューロメジンNは、ニューロテンシンと同じ前駆体ポリペプチドから生じる神経ペプチドです。 それはLys-Ile-Pro-Tyr-Ile-Leuのアミノ酸配列で構成されており、主に哺乳類の神経組織と腸組織で合成されます . ニューロメジンNは、ニューロテンシンタイプ2 Gタンパク質共役受容体との相互作用を通じて、低体温症や鎮痛などの様々な生理学的プロセスに関与しています .

準備方法

合成経路と反応条件: ニューロメジンNは、ペプチドを合成するための一般的な方法である固相ペプチド合成(SPPS)を使用して合成できます。このプロセスは、固体樹脂に固定された成長中のペプチド鎖に、保護されたアミノ酸を順番に追加していくことを含みます。一般的な反応条件には、HBTU(O-ベンゾトリアゾール-N,N,N',N'-テトラメチル-ウロニウム-ヘキサフルオロ-リン酸塩)などのカップリング試薬と、DIPEA(N,N-ジイソプロピルエチルアミン)などの塩基を使用し、ペプチド結合形成を促進します。脱保護工程では、多くの場合、TFA(トリフルオロ酢酸)を使用してアミノ酸から保護基を除去します。

工業生産方法: ニューロメジンNの工業生産は、実験室での合成と同様の原則に従っていますが、規模が大きくなります。自動ペプチド合成装置は、効率と収率を高めるために使用されます。合成されたペプチドの精製は、通常、高速液体クロマトグラフィー(HPLC)によって行われ、最終生成物の高純度と品質が保証されます。

3. 化学反応解析

反応の種類: ニューロメジンNは、以下の化学反応を受ける可能性があります。

酸化: ニューロメジンNは、特にチロシン残基で、過酸化水素やヨウ素などの試薬を使用して酸化される可能性があります。

還元: 還元反応は、ジチオスレイトール(DTT)などの試薬を使用して、存在する場合はジスルフィド結合を標的にすることができます。

置換: ニューロメジンNのアミノ酸残基は、部位特異的変異誘発または化学修飾によって置換することができます。

一般的な試薬と条件:

酸化: 過酸化水素、ヨウ素。

還元: ジチオスレイトール(DTT)、トリス(2-カルボキシエチル)ホスフィン(TCEP)。

置換: 部位特異的変異誘発試薬、N-エチル-N'-ジメチルアミノプロピルカルボジイミド(EDC)などの化学修飾剤。

主な生成物: これらの反応によって生成される主な生成物は、行われた特定の修飾によって異なります。たとえば、チロシンの酸化はジチロシンを形成する可能性があり、ジスルフィド結合の還元は遊離のチオール基をもたらします。

4. 科学研究への応用

ニューロメジンNは、科学研究において幅広い用途を持っています。

化学: ペプチド合成と修飾技術の研究のためのモデルペプチドとして使用されます。

生物学: 神経組織と腸組織におけるその役割、ならびにニューロテンシン受容体との相互作用について調査されています。

医学: 痛み管理や体温調節などの状態における潜在的な治療効果について研究されています。

産業: ペプチドベースの薬物の開発や、分析技術における参照化合物として使用されています。

化学反応の分析

Types of Reactions: Neuromedin N can undergo various chemical reactions, including:

Oxidation: this compound can be oxidized, particularly at the tyrosine residue, using reagents like hydrogen peroxide or iodine.

Reduction: Reduction reactions can target disulfide bonds if present, using agents like dithiothreitol (DTT).

Substitution: Amino acid residues in this compound can be substituted through site-directed mutagenesis or chemical modification.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, iodine.

Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Site-directed mutagenesis reagents, chemical modifiers like N-ethyl-N’-dimethylaminopropyl carbodiimide (EDC).

Major Products: The major products formed from these reactions depend on the specific modifications made. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.

科学的研究の応用

Neuromedin N (NMN) is a neuropeptide derived from the same precursor polypeptide as neurotensin, sharing similar yet distinct expression patterns and effects . It is composed of the amino acid sequence Lys-Ile-Pro-Tyr-Ile-Leu and is homologous to neurotensin . Both NMN and neurotensin sequences are located on the pro-neurotensin/neuromedin N precursor C-terminus and are flanked by Lys-Arg amino acids, which comprise a consensus sequence for the endoprotease proprotein convertase . NMN is mainly synthesized in the neural and intestinal tissues of mammals . Studies in mice have shown that NMN's physiological effects include hypothermia and analgesia, resulting from the peptide's ligand association and interaction with neurotensin type 2 (NTS2) G protein-coupled receptors .

Scientific Research Applications

This compound, along with its precursor pro-neurotensin/neuromedin N (pro-NT/NMN) and related peptide neurotensin (NT), has been explored in various scientific research applications, including cancer research, metabolic studies, and hypertension risk assessment.

Cancer Research:

- Growth Stimulation: NMN, similar to NT, can stimulate the growth of certain cancer cell lines. Both NMN and NT stimulated the growth of the human pancreatic cancer cell line MIA PaCa-2 in vitro, suggesting an interaction through the same receptor .

- Tumor Marker: ProNT/NMN has potential as a specific tumor marker of small cell lung cancer .

- Bladder Cancer: Neuromedin U (NMU) overexpression can promote tumor cell growth, enhance tumor formation and metastasis, and increase tumor drug resistance in bladder cancer .

Metabolic Studies:

- Metabolic Syndrome: Pro-NT/NMN is associated with metabolic syndrome (MetS) and its components, such as dysglycemia and low high-density lipoprotein (HDL), likely due to insulin resistance .

- Food Intake Regulation: Neuromedin U participates in the regulation of food intake through the brain-gut axis .

Cardiovascular Research:

- Hypertension Risk: Pro-NT/NMN levels were investigated for association with hypertension risk, but baseline pro-NT/NMN was not associated with incident hypertension .

Radiopharmaceutical Development:

作用機序

ニューロメジンNは、主にニューロテンシンタイプ2 Gタンパク質共役受容体への結合を通じてその効果を発揮します。 この相互作用は、細胞内シグナル伝達経路のカスケードを誘発し、低体温症や鎮痛などの生理学的反応をもたらします . このペプチドの作用機序は、神経伝達物質の放出の調節と、神経系内の他のシグナル伝達分子との相互作用を含みます。

6. 類似化合物の比較

ニューロメジンNは、ニューロテンシンと密接に関連しており、類似の前駆体ポリペプチドを共有しています。ニューロメジンNは、明確な生理学的効果と受容体との相互作用を持っています。その他の類似化合物には、以下のようなものがあります。

ニューロテンシン: ニューロメジンNと前駆体を共有していますが、受容体への親和性と生理学的役割が異なります。

サブスタンスP: 痛覚と炎症反応に関与する別の神経ペプチドです。

血管作動性腸管ペプチド(VIP): 平滑筋の弛緩と血管拡張に関与しています。

ニューロメジンNの独自性は、その特定の受容体との相互作用と、他の神経ペプチドとは異なる生理学的効果にあります。

類似化合物との比較

Neuromedin N is closely related to neurotensin, sharing a similar precursor polypeptide. this compound has distinct physiological effects and receptor interactions. Other similar compounds include:

Neurotensin: Shares a precursor with this compound but has different receptor affinities and physiological roles.

Substance P: Another neuropeptide involved in pain perception and inflammatory responses.

Vasoactive Intestinal Peptide (VIP): Involved in smooth muscle relaxation and vasodilation.

This compound’s uniqueness lies in its specific receptor interactions and the distinct physiological effects it mediates, setting it apart from other neuropeptides.

生物活性

Neuromedin N (NN) is a neuropeptide that has garnered attention due to its significant biological activities, particularly in the nervous and gastrointestinal systems. This article explores the biological activity of this compound, highlighting its physiological roles, mechanisms of action, and implications in various health conditions.

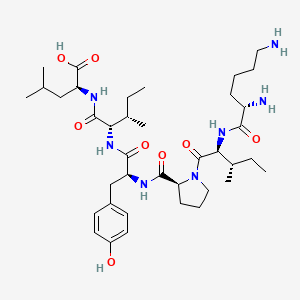

Overview and Structure

This compound is a neuropeptide derived from the precursor pro-neurotensin. It has a structure similar to neurotensin, with the amino acid sequence Lys-Ile-Pro-Tyr-Ile-Leu, which is homologous to the COOH-terminal sequence of neurotensin . It is primarily synthesized in neural and intestinal tissues, indicating its potential roles in both central and peripheral signaling pathways .

Biological Functions

This compound exhibits a range of biological activities:

- Gastrointestinal Motility : this compound has been shown to induce contractile activity in the guinea pig ileum, suggesting its role as a neuromediator in gastrointestinal motility .

- Cardiovascular Effects : In animal studies, this compound has been associated with hypotensive responses, indicating a potential role in regulating blood pressure .

- Neuroendocrine Regulation : this compound influences neuroendocrine functions by modulating hormone release, particularly prolactin from the pituitary gland .

This compound exerts its effects through specific receptors, primarily the neuromedin U receptors (NMUR1 and NMUR2). These G protein-coupled receptors mediate various intracellular signaling pathways:

- Inhibition of cAMP Accumulation : this compound activates NMUR2 more effectively than NMUR1, leading to the inhibition of cAMP accumulation in cells .

- Calcium Signaling : The activation of NMURs also influences intracellular calcium levels, further affecting cellular responses related to smooth muscle contraction and neurotransmitter release .

Cardiometabolic Disorders

Research indicates that elevated levels of pro-neurotensin/neuromedin N are associated with increased risks of ischemic stroke and cognitive impairment, particularly in women. A study found that higher pro-NT/NMN levels correlated with a greater than twofold increased risk of cognitive impairment after adjusting for confounding factors such as age and sex . Additionally, pro-neurotensin has been linked to cardiovascular outcomes like coronary heart disease .

Cancer Research

This compound's role in cancer biology is under investigation. Studies have shown that it may influence tumor growth and metastasis through its effects on cell signaling pathways. For instance, pro-neurotensin expression has been observed in various cancer cell lines, including colon cancer, suggesting a potential role in tumor biology . The peptide's interaction with specific receptors may also provide therapeutic targets for cancer treatment.

Case Studies and Research Findings

特性

IUPAC Name |

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H63N7O8/c1-7-23(5)31(36(50)42-29(38(52)53)20-22(3)4)43-34(48)28(21-25-14-16-26(46)17-15-25)41-35(49)30-13-11-19-45(30)37(51)32(24(6)8-2)44-33(47)27(40)12-9-10-18-39/h14-17,22-24,27-32,46H,7-13,18-21,39-40H2,1-6H3,(H,41,49)(H,42,50)(H,43,48)(H,44,47)(H,52,53)/t23-,24-,27-,28-,29-,30-,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZMLVIHXZGQADB-YLUGYNJDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(C(C)CC)NC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H63N7O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20145280 | |

| Record name | Neuromedin N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20145280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

745.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102577-25-3 | |

| Record name | Neuromedin N | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102577253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neuromedin N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20145280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Neuromedin N (NN)?

A1: this compound (NN) is a hexapeptide, meaning it consists of six amino acids. It's structurally related to Neurotensin (NT), sharing a four-amino acid sequence homology at its C-terminus. []

Q2: What is the primary target of NN?

A2: NN primarily interacts with Neurotensin receptors (NTRs), specifically showing affinity for the subtype-1 NT receptor (hNTS1). [, ]

Q3: How does NN binding to NTRs affect cellular processes?

A3: NN binding activates hNTS1, similar to NT, although it demonstrates lower potency compared to NT. [] This activation can trigger various downstream effects depending on the cell type and receptor distribution.

Q4: Does NN have any effects on dopaminergic neurotransmission?

A4: Research suggests that NN might play a role in modulating dopaminergic neurotransmission. While it demonstrates less potency than NT in inhibiting dopamine-induced hyperactivity in the nucleus accumbens, NN exhibits greater potency than NT in increasing spontaneous motor activity and dopamine metabolism in various brain regions when injected into the ventral tegmental area. []

Q5: Can you explain the distinct pharmacological profiles of NN and NT despite sharing a common receptor?

A5: Although NN and NT interact with the same receptor, they undergo different metabolic processes in various brain regions. For example, NN is metabolized significantly faster than NT in the nucleus accumbens and ventral tegmental area. This difference in metabolic rates, attributed to variations in enzyme activity, likely contributes to their distinct pharmacological profiles. [, ]

Q6: What is the amino acid sequence of NN?

A6: The amino acid sequence of NN is Lysine-Isoleucine-Proline-Tyrosine-Isoleucine-Leucine. []

Q7: Does the structure of NN differ across species?

A7: While the structure of porcine NN is well-established, a related peptide, [Alanine2]-Neuromedin N, has been isolated from the African lungfish. This variant contains a single amino acid substitution (Alanine for Isoleucine) at position 2 compared to porcine NN. []

Q8: How do structural modifications impact NN activity?

A8: Studies using radiolabeled NN analogues with modifications at the α, ε1, and ε2 amino groups of [Lysine2]-Neuromedin N have provided insights into the structure-activity relationship. α-modified analogues exhibited binding properties similar to NT. In contrast, ε1- and ε2-modified analogues displayed selectivity for the GTP-sensitive fraction of NTRs, highlighting the importance of these positions for G protein coupling. []

Q9: How stable are the large precursor forms of NN compared to the mature peptide?

A9: Large this compound (large NN), a precursor form, exhibits greater resistance to degradation compared to the mature NN peptide. []

Q10: What is the significance of the increased stability of large NN?

A10: The enhanced stability of large NN suggests it might function as a long-lasting activator of hNTS1 in specific physiological and pathological conditions. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。